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Compound of Interest

Compound Name: Betanin, AldrichCPR
CAS No.: 7659-95-2
Cat. No.: B1666910
- J

Betanin (CAS 7659-95-2), widely recognized by its E number E162, is the principal red-violet
pigment found in beetroot (Beta vulgaris)[1][2]. It belongs to the betalain class of water-soluble,
nitrogen-containing pigments, specifically the betacyanin subgroup[2][3][4]. While its primary
industrial application is as a natural food colorant in products ranging from dairy to
confectionery, its utility extends far beyond aesthetics[2][5]. For researchers and drug
development professionals, betanin presents a molecule of significant interest due to its potent
antioxidant, anti-inflammatory, and chemoprotective properties[5][6].

This guide serves as a technical resource, providing an in-depth analysis of betanin's core
chemical and physical properties. It is crucial to note that many commercial preparations,
including those from suppliers like Sigma-Aldrich (formerly AldrichCPR), are often sold as a red
beet extract diluted with a carrier like dextrin, not as a pure compound[7]. This distinction is vital
for accurate experimental design, quantification, and interpretation of biological effects. We will
delve into the molecule's inherent instability—a critical factor for its handling and application—
and provide validated protocols for its extraction, purification, and quantification, empowering
scientists to harness its full potential.

Section 1: Chemical Identity and Structure

Betanin's structure is that of a glycoside. Its aglycone (the non-sugar component) is betanidin,
which is linked to a glucose molecule[1]. This composite structure, featuring a complex system
of conjugated double bonds, is the source of its vibrant color and its notable biological
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activity[2]. The core is composed of a betalamic acid chromophore condensed with cyclo-Dopa,
which is then glycosylated[8][9].

A simplified representation of the Betanin chemical structure.

Table 1: Core Chemical Identifiers for Betanin
Property Value Source(s)
CAS Number 7659-95-2 [1][10]
Molecular Formula C24H26N2013 [11][12][13]
Molecular Weight 550.47 g/mol [12]

(2S)-4-[2-[(2S)-2-Carboxy-5-
(B-D-glucopyranosyloxy)-2,3-

IUPAC Name dihydro-6-hydroxy-1H-indol-1- [14]
yllethenyl]-2,3-dihydro-2,6-

pyridinedicarboxylic acid

Beetroot Red, E162, Betanine,
Synonyms _ [1][12][15]
Phytolaccanin

Betalain, Betacyanin, Phenolic
Class _ [1][2][15]
Glycoside

Section 2: Physicochemical & Spectroscopic
Properties

The utility of betanin in both industrial and research settings is dictated by its physical and
chemical properties. Its high water solubility makes it ideal for aqueous formulations, while its
distinct spectroscopic signature is the cornerstone of its quantification.

Table 2: Key Physicochemical and Spectroscopic
Properties of Betanin
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Property

Value /| Description

Rationale &
. Source(s)
Significance

Appearance

Red to dark purple
powder or crystalline

solid.

The color is a direct
result of the extended
Ti-conjugated system
in the molecule.

Solubility

Water-soluble.

The presence of
multiple polar groups
(hydroxyls, carboxylic

: . [2]14]
acids, glycosidic
linkage) confers high

aqueous solubility.

UV-Vis Amax

535 - 540 nm (in

water).

This strong
absorbance peak in
the visible spectrum is
[8]
used for
spectrophotometric

quantification.

Molar Extinction

Coefficient (g)

~60,000 - 65,600
L-mol~t.cm~t (at Amax

in water).

A high € value
indicates strong light
absorption, allowing
for sensitive detection
o [16][17][18][19]
and quantification
even at low
concentrations using

the Beer-Lambert law.
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The excited state has
a short lifetime,
efficiently dissipating
. absorbed light energy
Exhibits very weak
Fluorescence as heat rather than [1]
fluorescence.
photons, a property
that may contribute to
its photoprotective

role in plants.

The quantification of betanin is most commonly and reliably achieved via UV-Vis
spectrophotometry. By applying the Beer-Lambert law (A = ecl), where A is absorbance, ¢ is the
molar extinction coefficient, c is the concentration, and | is the pathlength, one can accurately
determine the concentration of a betanin solution. Given the molecule's pH-dependent color, it
is imperative that these measurements are performed in a buffered solution (typically pH 5.0-
6.0) to ensure consistency and accuracy.

Section 3: Stability Profile: A Critical Consideration

A comprehensive understanding of betanin's stability is paramount for any successful
application. It is a labile molecule, susceptible to degradation by several environmental factors.

» Effect of pH: Betanin's color and stability are profoundly dependent on pH. It exhibits a bright
bluish-red color between pH 4 and 5, which shifts to a blue-violet as the pH increases[1]. The
optimal stability range is generally considered to be between pH 3 and 7[9][20]. Outside this
range, particularly in alkaline conditions, it rapidly degrades via hydrolysis to a yellow-brown
color[1]. Severe acidic conditions (pH < 3) can also lead to degradation. This behavior is due
to the protonation state of the carboxylic acid and phenolic hydroxyl groups, which alters the
electronic conjugation of the chromophore.

o Thermal Lability: Heat is a significant catalyst for betanin degradation. Degradation becomes
considerable at temperatures above 50 °C[21]. The half-life of betanin decreases
dramatically with increasing temperature; for instance, the half-life at 100 °C is only a few
minutes, compared to many hours at lower temperatures[22]. This sensitivity restricts its use
to products that are not subjected to high-temperature processing, such as frozen goods, or
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those with a short shelf life[1][15]. The degradation pathway involves hydrolysis of the
glycosidic bond and decarboxylation[22][23].

» Photosensitivity and Oxidation: Betanin degrades when exposed to light and oxygen,
especially in aqueous solutions with high water activity[1]. This process can be accelerated
by the presence of metal cations like iron and copper[1]. To mitigate this, the addition of
antioxidants, such as ascorbic acid, and sequestrants can be employed, along with
protective packaging to block light and oxygen[1]. In its dry, powdered form, betanin is
significantly more stable in the presence of oxygen[1].

Table 3: Summary of Betanin Stability

Condition Stability Profile Protective Measures

Optimal between 3-7; unstable  Maintain pH within the 4.0-6.0

pH at alkaline and highly acidic range for processing and
pH. storage.
Degrades above 50°C; very Use in frozen or refrigerated
Temperature short half-life at high products; avoid high-heat
temperatures. processing.

Degrades in aqueous solution Store in opaque, airtight
Light/Oxygen when exposed to light and containers; add antioxidants

oxygen. (e.g., ascorbic acid).

Stable for over 9 months when
Storage frozen (-30 °C); stable for ~20
days at 4 °C.

For long-term storage, keep

frozen in a purified, dry state.

Section 4: Antioxidant Activity and Mechanism

Betanin is a formidable antioxidant, a property derived from its chemical structure. Both the
phenolic and cyclic amine components are effective electron donors, enabling the molecule to
neutralize a wide array of reactive oxygen species (ROS)[21].

The primary mechanism of action is free radical scavenging. Betanin can donate a hydrogen
atom from its hydroxyl groups or an electron to neutralize highly reactive radicals, thereby
terminating damaging chain reactions[24]. This activity is pH-dependent, with the deprotonated
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(anionic) forms of the molecule showing greater antiradical activity[21]. Studies have
consistently shown that betanin's antioxidant capacity is significantly higher than that of
common antioxidants like ascorbic acid and catechin in various assays (e.g., DPPH, ABTS)[2]
[21][25]. This potent activity allows betanin to protect biological molecules, such as lipids in cell
membranes (preventing lipid peroxidation) and DNA, from oxidative damage[2][5][25].

Legend
Free Radical Accepts Hydrogen Atom (He) .
P>
(e.g., *OH, ROO*) Neutralized Molecule
Betanin Donates Hydrogen Atom () - Betanin Radical
(Active Form) (Stabilized)

Click to download full resolution via product page

Simplified antioxidant mechanism of betanin via hydrogen donation.

Section 5: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the extraction,
purification, and quantification of betanin, with explanations for key procedural choices.

Protocol 1: Extraction and Purification of Betanin from
Beta vulgaris

This protocol is adapted from established laboratory methods to yield high-purity betanin
suitable for research purposes[26][27]. The rationale is to efficiently extract the water-soluble
pigment while minimizing degradation.

Materials:

e Fresh red beetroots
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o Extraction Solvent: 80% Methanol in water (v/v) containing 50 mM ascorbic acid. Rationale:
The methanol/water mixture efficiently solubilizes betanin, while ascorbic acid acts as an
antioxidant to prevent degradation during extraction.

» Elution Solvent for Chromatography: Methanol/water/glacial acetic acid (9:0.3:0.7 viv/v).
 Silica gel for column chromatography.

o Centrifuge, rotary evaporator, freeze-dryer.

Methodology:

o Preparation: Wash and chop fresh beetroots into small pieces.

o Extraction: Homogenize the chopped beetroots with the extraction solvent at a solid-to-liquid
ratio of 1:5 (g/mL). Stir mechanically for 30-60 minutes at room temperature, protected from
light. Rationale: A 1:5 ratio ensures sufficient solvent for efficient mass transfer of the
pigment from the plant matrix[9]. Light protection is critical to prevent photodegradation.

 Clarification: Centrifuge the resulting slurry at 15,000 x g for 30 minutes at 4°C to pellet solid
debris.

o Collection: Carefully decant and collect the red supernatant, which is the crude betanin
extract.

 Purification: a. Prepare a silica gel column equilibrated with the elution solvent. b. Load the
crude extract onto the column. c. Elute the column with the elution solvent, collecting the
vibrant red fractions. Monitor the separation visually or by thin-layer chromatography (TLC).
Rationale: Column chromatography separates betanin from other plant components like
sugars, acids, and other pigments based on polarity.

o Concentration: Combine the pure fractions and remove the solvent under reduced pressure
using a rotary evaporator at a temperature not exceeding 35°C. Rationale: Low temperature
is essential to prevent thermal degradation.

o Final Product: Freeze-dry the concentrated, purified betanin to obtain a stable, dark red
powder. Store at -30°C or below, protected from light and moisture.
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Fresh Red Beetroot
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Step 3

Centrifuge (15,000g, 4°C)

Step 4

Collect Supernatant
(Crude Extract)

Step 5

Column Chromatography

Step 5c

Collect Pure Red Fractions

Step 6

Rotary Evaporation (<35°C)

Step 7

Freeze-Drying

:

Purified Betanin Powder
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Workflow for the extraction and purification of betanin.

© 2026 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b1666910?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 2: Spectrophotometric Quantification of
Betanin

This protocol provides a reliable method for determining the concentration of a purified betanin
solution.

Materials:

Purified betanin sample.

Buffer solution (e.g., 0.1 M citrate-phosphate buffer, pH 5.5). Rationale: A buffered system is
required to ensure a consistent pH, as betanin's absorbance spectrum is pH-dependent.

UV-Vis Spectrophotometer.

Quartz or glass cuvettes (1 cm pathlength).
Methodology:

o Sample Preparation: Accurately weigh a small amount of purified betanin powder and
dissolve it in the pH 5.5 buffer to create a stock solution.

 Dilution: Create a dilution of the stock solution with the same buffer to achieve an
absorbance reading within the spectrophotometer's linear range (typically 0.2 - 0.8).

o Measurement: a. Set the spectrophotometer to measure absorbance at 535 nm. b. Use the
buffer solution to zero (blank) the instrument. c. Measure the absorbance of the diluted
betanin sample.

o Calculation: Use the Beer-Lambert law to calculate the concentration: Concentration (mol/L)
Absorbance / (¢ * 1)

Absorbance: The value measured at 535 nm.

o

[¢]

€ (Molar Extinction Coefficient): Use a value of 60,000 L-mol~t-cm~2[9][18].

[¢]

| (Pathlength): 1 cm.
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e Conversion to mg/mL: To convert the concentration to mg/mL, multiply the molar
concentration by the molecular weight of betanin (550.47 g/mol ) and divide by 1000.

Section 6: Applications in Research and
Development

Betanin's dual functionality as a vibrant colorant and a potent bioactive compound makes it
valuable across several sectors.

e Food & Beverage Industry: As an approved natural colorant (E162), it offers a "clean-label"
alternative to synthetic red dyes[1][2][5]. Its application is best suited for low-acidity foods
and those with minimal heat processing and short shelf lives to preserve its color integrity[4]

[°].

e Pharmaceuticals & Nutraceuticals: The strong antioxidant and anti-inflammatory activities of
betanin are the focus of extensive research[5]. Studies suggest it may play a role in
mitigating oxidative stress-related conditions by scavenging free radicals and potentially
inducing the expression of the body's own phase Il detoxifying enzymes[2][28]. Its ability to
inhibit LDL oxidation points to potential benefits in cardiovascular health[5][25].

o Cosmetics: In the cosmetic industry, betanin is used as a natural pigment in various
formulations, appealing to the growing consumer demand for plant-derived ingredients[2][5].

Conclusion

Betanin is a molecule of profound scientific and commercial interest. While its vibrant red hue
has secured its place in the food industry, its true potential lies in its robust biological activity.
For researchers, a successful investigation hinges on a thorough understanding of its chemical
properties, particularly its inherent instabilities related to pH, heat, and light. Commercial

preparations such as those from Aldrich (Sigma-Aldrich) are valuable starting materials, but
their nature as diluted extracts necessitates careful characterization for quantitative studies. By
employing rigorous extraction, purification, and analytical protocols as outlined in this guide,
scientists can effectively isolate and study this promising natural compound, paving the way for
novel applications in nutrition, medicine, and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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